molecular formula C12H14ClNO3 B1607987 Ethyl [(chloroacetyl)(phenyl)amino]acetate CAS No. 51114-26-2

Ethyl [(chloroacetyl)(phenyl)amino]acetate

Cat. No.: B1607987
CAS No.: 51114-26-2
M. Wt: 255.7 g/mol
InChI Key: SGQRYQFBLARGLN-UHFFFAOYSA-N
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Description

Ethyl [(chloroacetyl)(phenyl)amino]acetate is an organic compound with the molecular formula C12H14ClNO3. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Scientific Research Applications

Ethyl [(chloroacetyl)(phenyl)amino]acetate is utilized in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(chloroacetyl)(phenyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with phenylamine (aniline) in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(chloroacetyl)(phenyl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl [(chloroacetyl)(phenyl)amino]acetate involves its ability to interact with biological molecules through acylation and substitution reactions. The compound can modify proteins and enzymes by acylating amino groups, thereby altering their function and activity. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Ethyl [(chloroacetyl)(phenyl)amino]acetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-(N-(2-chloroacetyl)anilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-14(11(15)8-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRYQFBLARGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199122
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-26-2
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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